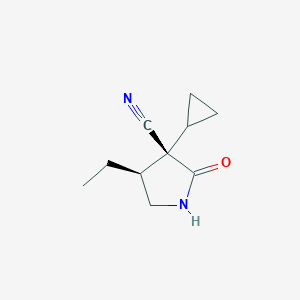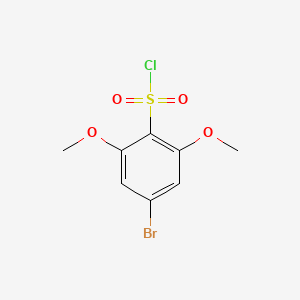
4-Bromo-2,6-dimethoxybenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,6-dimethoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C8H8BrClO4S. It is characterized by a bromine atom and two methoxy groups attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is typically a colorless to pale yellow liquid or crystalline solid at room temperature.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2,6-dimethoxybenzenesulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of 4-bromo-2,6-dimethoxybenzenesulfonic acid.
Substitution: The sulfonyl chloride group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and water can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Bromo-2,6-dimethoxybenzoic acid.
Reduction: 4-Bromo-2,6-dimethoxybenzenesulfonic acid.
Substitution: Various amides, esters, and sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-2,6-dimethoxybenzenesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. It is employed in:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In biochemical studies to modify biomolecules and study their interactions.
Medicine: In drug discovery and development processes to synthesize potential therapeutic compounds.
Industry: In the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism by which 4-Bromo-2,6-dimethoxybenzenesulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific application and the nucleophile used in the reaction.
Comparación Con Compuestos Similares
4-Bromo-2,6-dichlorobenzenesulfonyl chloride
4-Bromo-2,6-dimethylbenzenesulfonyl chloride
4-Bromo-2,6-dinitrobenzenesulfonyl chloride
This comprehensive overview highlights the significance of 4-Bromo-2,6-dimethoxybenzenesulfonyl chloride in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Propiedades
Fórmula molecular |
C8H8BrClO4S |
|---|---|
Peso molecular |
315.57 g/mol |
Nombre IUPAC |
4-bromo-2,6-dimethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8BrClO4S/c1-13-6-3-5(9)4-7(14-2)8(6)15(10,11)12/h3-4H,1-2H3 |
Clave InChI |
VFGKYMFMCXXPTP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1S(=O)(=O)Cl)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B15361655.png)
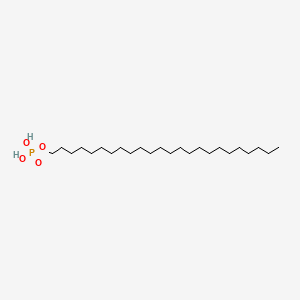
![[2-Oxo-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]ethyl] 2-methylprop-2-enoate](/img/structure/B15361668.png)

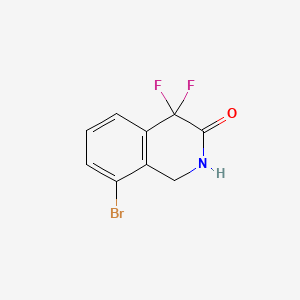
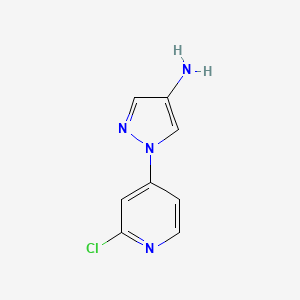
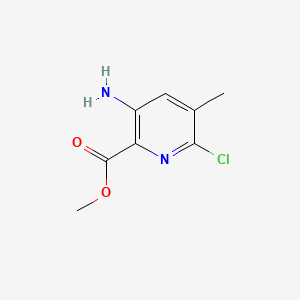
![tert-Butyl 6-chloro-5-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B15361705.png)
![carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine](/img/structure/B15361708.png)
![2,2-Difluoro-5-(-2-nitro-vinyl)-benzo[1,3]dioxole](/img/structure/B15361714.png)
![4-[6-(1,3-Dioxoisoindol-2-yl)hexylsulfonyl]benzonitrile](/img/structure/B15361716.png)
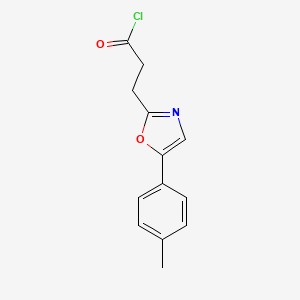
![2-Oxaspiro[3.3]heptan-7-amine;hydrochloride](/img/structure/B15361727.png)
